molecular formula C12H15N3O3S B2613237 5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899939-93-6

5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2613237
M. Wt: 281.33
InChI Key: BPWSTHNPUNRGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Synthetic Methodologies and Chemical Structures The synthesis of pyrido[2,3-d]pyrimidine derivatives and their analogs involves innovative methodologies that contribute to the broader field of heterocyclic chemistry. A study by Abdel-fattah et al. (1998) discusses a facile synthesis approach for isoxazolo and thiazolo derivatives of thieno pyrimidines, highlighting the versatility of pyrimidine frameworks in generating new ring systems with potential biological activities (Abdel-fattah et al., 1998). Similarly, Ashraf et al. (2019) report on the synthesis and structural exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, employing spectral techniques and computational analyses to understand their chemical properties (Ashraf et al., 2019).

Biological Activities and Applications Research into pyrido[2,3-d]pyrimidine derivatives also explores their biological activities, which are crucial for developing new therapeutic agents. Revankar et al. (1998) examine the antiviral activity of certain acyclonucleosides and acyclonucleotides derived from a guanine analogue of the thiazolo[4,5-d]pyrimidine series, identifying compounds with significant activity against human cytomegalovirus (Revankar et al., 1998). This suggests the potential of pyrido[2,3-d]pyrimidine derivatives in antiviral research. Furthermore, Aly et al. (2018) describe the synthesis of thieno[3,2-d]pyrimidine derivatives with an emphasis on their anticancer activities, indicating the scope of these compounds in medicinal chemistry and oncology research (Aly et al., 2018).

properties

IUPAC Name

5-(2-hydroxyethylsulfanyl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-7-6-13-10-8(9(7)19-5-4-16)11(17)15(3)12(18)14(10)2/h6,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWSTHNPUNRGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCCO)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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